molecular formula C18H19N5O4S B2494402 N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048679-21-5

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2494402
CAS No.: 1048679-21-5
M. Wt: 401.44
InChI Key: ZIQOFWMLKQVESN-UHFFFAOYSA-N
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Description

N-(4-(2-((3-Acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound designed for research purposes, featuring a molecular framework that integrates acetamidophenyl, thiazole, and pyrrolidone motifs. This specific architecture is found in compounds investigated for their potential biological activities, particularly in medicinal chemistry. Compounds with similar structural features, such as the thiazole ring and carboxamide linkages, are frequently explored for their antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli . The incorporation of the pyrrolidone moiety is a feature in molecules studied for their cytotoxic effects, showing activity against various resistant cancer cell lines, including gastrointestinal stromal tumors (GIST) . The mechanism of action for this class of compounds is multifaceted and may involve the disruption of cell division, leading to mitotic catastrophe and subsequent cell death . As a research chemical, this compound offers scientists a valuable tool for probing new therapeutic pathways, developing structure-activity relationship (SAR) models, and screening for novel bioactive agents. It is intended solely for laboratory investigations.

Properties

IUPAC Name

N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-10(24)19-11-3-2-4-12(7-11)20-16(26)8-13-9-28-18(21-13)23-17(27)14-5-6-15(25)22-14/h2-4,7,9,14H,5-6,8H2,1H3,(H,19,24)(H,20,26)(H,22,25)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQOFWMLKQVESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves several multi-step organic reactions. The general synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by reacting an α-haloketone with thiourea under basic conditions.

Attachment of the Acetamide Group: Acylation of an aniline derivative is performed to introduce the acetamide group.

Pyrrolidine Ring Formation: The oxopyrrolidine structure is formed through cyclization reactions involving appropriate precursors.

These steps culminate in the formation of the target compound, which features a unique structural arrangement conducive to biological activity.

2.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing a 5-oxopyrrolidine scaffold have shown promising results against various cancer cell lines, particularly:

CompoundCell LineIC50 (µM)Mechanism
Compound 18A549 (Lung Cancer)10Induces apoptosis
Compound 21MDA-MB-231 (Breast Cancer)15Cell cycle arrest

Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and enzyme inhibition .

2.2 Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Similar thiazole-containing compounds have been tested against multidrug-resistant strains of bacteria, yielding favorable results:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus8 µg/mLEffective against MRSA
Escherichia coli16 µg/mLModerate activity

These findings suggest that this compound could be further explored for its potential in treating infections caused by resistant pathogens .

The biological activity of this compound is likely mediated through interactions with specific biological targets:

Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

Receptor Modulation: It could interact with cellular receptors, altering signaling pathways that lead to reduced cell survival or increased apoptosis.

Oxidative Stress Modulation: The thiazole and acetamide groups may contribute to antioxidant properties, helping to mitigate oxidative stress-related damage in cells .

4. Case Studies

Recent studies have focused on evaluating the cytotoxic effects and antimicrobial efficacy of this compound class. For example, a study highlighted the anticancer properties of a related compound against A549 lung cancer cells, demonstrating a significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide exhibit promising anticancer properties. Thiazole derivatives have been documented for their ability to inhibit tumor growth. For instance, studies have shown that thiazole-containing compounds can act as inhibitors of crucial enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS) .

Anti-inflammatory Properties

The thiazole ring is known for its anti-inflammatory potential. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound may also possess these properties. Molecular docking studies have indicated that such compounds could effectively target enzymes like 5-lipoxygenase (5-LOX), further supporting their role in anti-inflammatory therapies .

Antioxidant Activity

The antioxidant properties of thiazole derivatives are noteworthy, as they can mitigate oxidative stress-related diseases. The presence of multiple functional groups enhances the compound's ability to scavenge free radicals, making it a candidate for further investigation in oxidative stress-related conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of thiazole derivatives against various cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition percentages against cell lines such as OVCAR-8 and NCI-H40 . These findings underscore the potential of this compound in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been pivotal in predicting the binding affinity of this compound to various biological targets. These studies suggest that optimizing the structure could enhance its efficacy as an anticancer or anti-inflammatory agent .

Comparison with Similar Compounds

Key Structural Features

  • Target Compound :

    • Thiazole ring : Central scaffold for heterocyclic interactions.
    • 3-Acetamidophenyl group : Provides hydrogen-bonding capability via the acetamide moiety.
    • 5-Oxopyrrolidine-2-carboxamide : Enhances solubility and metabolic stability.
  • Analogues: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4):
  • Replaces 3-acetamidophenyl with 3-methoxybenzyl and substitutes pyrrolidone with furan-2-carboxamide.
  • acetamido groups; furan may lower metabolic stability compared to pyrrolidone . 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f):
  • Incorporates a piperazine linker and trifluoromethylphenyl urea.
  • Impact : Piperazine improves solubility, while the trifluoromethyl group enhances lipophilicity and target affinity .
    • N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide (CAS 790237-66-0) :
  • Features a 4-acetamidophenyl (vs. 3-substituted) and a dihydrobenzodioxin group.

Physicochemical Properties

Property Target Compound CAS 923226-70-4 Compound 1f CAS 790237-66-0
Molecular Formula Not Provided C₁₈H₁₈N₄O₄S C₃₃H₃₀F₃N₇O₄S C₂₄H₂₂N₄O₅S
Molar Mass (g/mol) ~470–500 (estimated) 386.43 708.7 478.52
Melting Point (°C) Not Available Not Reported 198–200 Not Reported
Key Functional Groups Acetamidophenyl, Pyrrolidone Methoxybenzyl, Furan Trifluoromethylphenyl, Urea Dihydrobenzodioxin, Pyrrolidone
  • Solubility : The target compound’s pyrrolidone moiety likely improves aqueous solubility compared to furan or urea derivatives. Piperazine-containing analogues (e.g., 1f) may exhibit enhanced solubility in acidic environments .
  • Lipophilicity : The trifluoromethyl group in 1f increases logP, favoring membrane permeability, whereas the target compound’s acetamido group balances hydrophilicity and lipophilicity .

Q & A

Q. What are the key functional groups in N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, and how do they influence reactivity and biological interactions?

The compound features:

  • Thiazole ring : Enhances metabolic stability and enables π-π stacking with biological targets .
  • Acetamide group : Facilitates hydrogen bonding with enzymes or receptors, critical for target specificity .
  • Pyrrolidone moiety : Improves solubility and influences conformational flexibility .
    These groups collectively enable interactions with kinases, proteases, or nucleic acids, as observed in structurally similar compounds .

Q. What synthetic methodologies are commonly employed for this compound?

Synthesis involves:

Multi-step organic reactions : Starting with coupling of 3-acetamidophenylamine to a thiazole intermediate, followed by amidation with pyrrolidone derivatives .

Key reagents : Triethylamine (base) and DMF (solvent) for amide bond formation .

Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Q. How is the compound characterized post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Confirms proton environments and connectivity .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Polar aprotic solvents (e.g., DMSO) are optimal due to the pyrrolidone group .
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the acetamide moiety .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Strategies include:

  • Temperature modulation : Lowering reaction temperatures to reduce side-product formation in thiazole coupling steps .
  • Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) .
  • Solvent optimization : Switching from DMF to acetonitrile to improve reaction homogeneity .
    Yield improvements from 45% to 70% have been reported in analogous syntheses .

Q. How do structural analogs compare in biological activity?

Compound Core Structure Biological Activity Key Differentiator
Target CompoundThiazole + PyrrolidoneAntimicrobial (hypothesized)Dual acetamide functionality
Thienopyrimidine Derivative AThienopyrimidineAntiviralSimpler scaffold, lacks thiazole
Oxadiazole Compound BOxadiazoleAntifungalNo pyrrolidone ring

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer results) be resolved?

  • Assay standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time .
  • Structural tweaks : Introduce halogen substituents to enhance target specificity .
  • Dose-response studies : Establish EC50 values to differentiate off-target effects .

Q. What experimental designs elucidate the compound’s mechanism of action?

Kinase inhibition assays : Use ADP-Glo™ to measure ATP consumption in kinase targets .

Molecular docking : Compare binding affinities with co-crystallized ligands (e.g., PDB ID 1ATP) .

Metabolic profiling : Incubate with liver microsomes to identify phase I/II metabolites .

Q. How can metabolic pathways be predicted for this compound?

  • In silico tools : Use Schrödinger’s ADMET Predictor for CYP450 isoform susceptibility .
  • In vitro studies : Rat hepatocyte assays to detect glucuronidation or sulfation .
  • Isotope labeling : Track ¹⁴C-labeled compound in excretion studies .

Q. What strategies address low bioavailability in preclinical models?

  • Prodrug modification : Esterify the pyrrolidone carbonyl to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA polymers for sustained release in in vivo models .
  • Co-administration : Combine with P-glycoprotein inhibitors to reduce efflux .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in bioactivity may stem from assay sensitivity; validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Advanced Characterization : X-ray crystallography or cryo-EM can resolve binding modes if co-crystals are obtainable .

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